(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride
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Overview
Description
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride is a chiral compound with significant importance in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and benzyl halides.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzyl derivatives.
Scientific Research Applications
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid: Lacks the methyl ester group.
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester.
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid propyl ester: Contains a propyl ester group.
Uniqueness
The uniqueness of (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H18ClNO3 |
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Molecular Weight |
271.74 g/mol |
IUPAC Name |
methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3;1H |
InChI Key |
WJSSEGLRMCEAKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1CC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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